2-(Chloromethyl)-4-nitropyridine
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic chemistry is a cornerstone of modern organic and medicinal chemistry. nih.gov Pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, is a privileged structural motif found in numerous biologically active compounds and functional materials. nih.govnih.gov The introduction of substituents onto the pyridine ring allows for the fine-tuning of its chemical and physical properties.
Nitropyridines, such as 2-(Chloromethyl)-4-nitropyridine, are particularly valuable precursors in synthetic organic chemistry. nih.govnih.gov The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution reactions. This reactivity, combined with the presence of a reactive chloromethyl group, makes this compound a versatile intermediate for the construction of a wide range of mono- and polynuclear heterocyclic systems. nih.gov These resulting systems often exhibit diverse and significant biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov
Significance in Contemporary Organic Synthesis
The utility of this compound in contemporary organic synthesis lies in its role as a "building block." enamine.netresearchgate.netnih.govnih.gov This term refers to relatively simple molecules that can be readily incorporated into larger, more complex structures. researchgate.net The dual reactivity of this compound, stemming from both the chloromethyl group and the nitro-activated pyridine ring, allows for a variety of chemical transformations.
The chloromethyl group at the 2-position is susceptible to nucleophilic displacement, enabling the introduction of a wide array of functional groups. Simultaneously, the nitro group at the 4-position can be reduced to an amino group, which can then undergo further reactions such as acylation or diazotization. This multi-faceted reactivity makes this compound a valuable tool for medicinal chemists and materials scientists in the rational design and synthesis of new molecules with desired properties.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in synthesis. Below is a table summarizing some of its key computed and experimental data.
| Property | Value | Source |
| Molecular Formula | C6H5ClN2O2 | nih.gov |
| Molecular Weight | 172.57 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 312321-71-4 | nih.gov |
| Boiling Point | 305.6°C at 760 mmHg | |
| Density | 1.412 g/cm³ | |
| Purity | 95% |
Synthesis and Reactions
The synthesis of pyridine derivatives often involves multi-step processes. For instance, the related compound 2-chloro-4-nitropyridine (B32982) can be synthesized from 2-chloro-4-nitro-pyridine-1-oxide by reaction with phosphorus trichloride (B1173362) in chloroform (B151607). chemicalbook.com Another related precursor, 2-chloro-4-nitropyridine-N-oxide, is prepared by the nitration of 2-chloropyridine-N-oxide using a mixture of sulfuric acid and nitric acid. prepchem.com The synthesis of 2-(chloromethyl)pyridine (B1213738) itself can be achieved by reacting 2-methylpyridine-N-oxide with phosgene (B1210022). google.com
The reactivity of the pyridine ring is significantly influenced by its substituents. In reactions involving nucleophilic substitution, the position of the leaving group and the nature of the nucleophile are critical. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to an unexpected nitro-group migration, highlighting the complex reactivity of substituted nitropyridines. clockss.org
Applications in the Synthesis of Bioactive Molecules
The true significance of this compound and its analogs is demonstrated in their application as intermediates in the synthesis of biologically active compounds. Nitropyridine derivatives are used in the creation of a variety of therapeutic agents. nih.gov For example, derivatives of 2-chloro-4-nitropyridine are used in the preparation of compounds for treating non-alcoholic fatty liver disease and as MET Kinase inhibitors. chemicalbook.com
The versatility of nitropyridines extends to agricultural chemistry, where they serve as intermediates for pesticides that are noted for being highly efficient and having low toxicity. guidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHNLCUQDKMNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652192 | |
| Record name | 2-(Chloromethyl)-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312321-71-4 | |
| Record name | 2-(Chloromethyl)-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Routes to 2 Chloromethyl 4 Nitropyridine
Historical Overview of Synthetic Approaches
The synthesis of chloromethylpyridine derivatives has historically involved the reaction of picoline-N-oxides with chlorinating agents. google.com Traditional methods often employed phosphorus pentachloride or phosphoryl chloride, which typically resulted in a mixture of 2- and 4-(chloromethyl)pyridines, posing significant separation challenges. google.com Another early approach was the direct chlorination of 2-picoline with chlorine gas; however, this method was plagued by the formation of di- and trichloromethylpyridine byproducts, leading to low yields of the desired monochlorinated product. google.com Over time, research has focused on developing more selective and efficient synthetic routes to specific isomers like 2-(chloromethyl)-4-nitropyridine.
Classical Synthetic Pathways
The classical approaches to synthesizing this compound can be broadly categorized into three main strategies: nitration of pyridine (B92270) derivatives followed by chloromethylation, manipulation of substituted pyridine N-oxides, and chlorination of hydroxymethyl intermediates.
Synthesis via Nitration of Pyridine Derivatives and Subsequent Chloromethylation
A common and foundational route involves the initial nitration of a pyridine-based starting material, followed by the introduction of the chloromethyl group. The nitration of pyridine itself is notoriously difficult, often requiring harsh conditions and resulting in low yields of the 3-nitro isomer. researchgate.net However, the presence of activating groups or the use of pyridine-N-oxide can facilitate the reaction and direct the nitration to the 4-position. oc-praktikum.dersc.org
The general electrophilic aromatic substitution (EAS) nitration of pyridine and its derivatives has been extensively studied. researchgate.netrsc.org The reaction of pyridine with dinitrogen pentoxide (DNP) in sulfur dioxide or an organic solvent yields N-nitropyridinium nitrate (B79036). researchgate.net Subsequent reaction with aqueous sulfur dioxide or sodium bisulfite forms transient dihydropyridine (B1217469) intermediates that can lead to nitropyridine products. researchgate.net More practically, a mixture of concentrated nitric acid and sulfuric acid is commonly used to nitrate pyridine-N-oxide, yielding 4-nitropyridine-N-oxide. oc-praktikum.de
Once the 4-nitro group is in place, subsequent reactions can introduce the chloromethyl group at the 2-position. This can be a challenging step, as the nitro group is strongly deactivating.
Table 1: Nitration of Pyridine Derivatives
| Starting Material | Reagents | Product | Key Observations | Reference |
|---|---|---|---|---|
| Pyridine | Dinitrogen Pentoxide (DNP), SO2 | N-nitropyridinium nitrate | Forms transient dihydropyridine intermediates. | researchgate.net |
| Pyridine-N-oxide | Fuming HNO3, conc. H2SO4 | 4-Nitropyridine-N-oxide | Reaction is heated to 125-130°C. | oc-praktikum.de |
| 2-Chloropyridine-N-oxide | Concentrated H2SO4, 90% HNO3 | 2-Chloro-4-nitropyridine-N-oxide | Exothermic reaction, temperature rises to 115°C. | prepchem.com |
Routes from 4-Nitro-2,3,5-trimethylpyridine N-oxide and Related Precursors
An alternative strategy begins with a more substituted pyridine ring, which can then be chemically modified to yield the target compound. One such precursor is 4-nitro-2,3,5-trimethylpyridine-N-oxide. This compound can undergo a Boekelheide rearrangement when treated with acetic anhydride. This reaction regioselectively introduces an acetyloxymethyl group at the 2-position, forming 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine. Subsequent steps would then be required to remove the methyl groups at the 3- and 5-positions and convert the acetyloxymethyl group to a chloromethyl group to arrive at this compound.
Chlorination of Hydroxymethyl Intermediates
A more direct and widely utilized method involves the chlorination of a pre-existing hydroxymethyl group. This approach typically starts with a pyridine derivative that already possesses a hydroxyl or hydroxymethyl group at the desired position. For instance, 2-hydroxymethyl-4-nitropyridine can be chlorinated to produce this compound.
A common chlorinating agent for this transformation is thionyl chloride. Another method involves the use of phosphorus trichloride (B1173362) in a solvent like chloroform (B151607). chemicalbook.com For example, the reaction of 2-chloro-4-nitro-pyridine-1-oxide with phosphorus trichloride in chloroform, followed by heating to reflux, affords 2-chloro-4-nitropyridine (B32982) in good yield. chemicalbook.com It is important to note that this specific example results in 2-chloro-4-nitropyridine, not the target compound of this article, but illustrates the chlorination methodology. A similar reaction on a suitable hydroxymethyl precursor would yield the desired this compound.
A related approach involves the reaction of 2-picoline-N-oxide with phosgene (B1210022) in the presence of a solvent and an acid acceptor to produce 2-(chloromethyl)pyridine (B1213738). google.com While this produces the unsubstituted chloromethylpyridine, the principle could be applied to a 4-nitro-substituted picoline-N-oxide.
Table 2: Chlorination of Pyridine Derivatives
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Chloro-4-nitro-pyridine-1-oxide | Phosphorus trichloride | 2-Chloro-4-nitropyridine | 78% | chemicalbook.com |
| 2-Methylpyridine-N-oxide | Phosgene | 2-(Chloromethyl)pyridine | Not specified | google.com |
Emerging and Optimized Synthetic Methodologies
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods.
Green Chemistry Approaches in this compound Synthesis
While specific "green" methodologies for the synthesis of this compound are not extensively detailed in the provided search results, the principles of green chemistry are being applied to the synthesis of related compounds. For example, the use of solvent-free reaction conditions, such as grinding techniques, has been explored for the synthesis of other heterocyclic compounds. uns.ac.id Additionally, flow chemistry is being utilized to improve the safety and efficiency of nitration and chlorination reactions. A continuous flow procedure for the synthesis of 4-nitropyridine (B72724) from 4-nitropyridine N-oxide using phosphorus trichloride has been reported with a high yield. chemicalbook.com These emerging techniques hold promise for the future development of more sustainable synthetic routes to this compound.
Flow Chemistry and Continuous Processes for Chloromethylation
The application of flow chemistry offers significant advantages for the synthesis of this compound and related compounds, primarily by enhancing safety, efficiency, and scalability. europa.eu In a typical flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. europa.eu This methodology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, as it minimizes the volume of reactive material at any given time. europa.eu
Continuous flow processes have been successfully employed for the nitration of pyridine derivatives, a key step that can precede or follow the chloromethylation. For instance, the nitration of pyridine N-oxide to 4-nitropyridine N-oxide has been achieved with high yield and selectivity in a continuous flow system, which minimizes the accumulation of potentially explosive nitration products. researchgate.net This approach allows for a safer scale-up of the production of 4-nitropyridine derivatives. researchgate.net
While direct flow chloromethylation of 4-nitropyridine is a subject of ongoing research, the principles of flow chemistry are readily applicable. A study on the synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) derivatives utilized a flow reactor module to achieve rapid and efficient reactions. researchgate.net This demonstrates the potential for similar continuous processes to be adapted for the chloromethylation of nitropyridines, offering improved control and higher throughput compared to traditional batch methods. researchgate.netnih.gov The use of microreactors in these systems provides a large surface-area-to-volume ratio, facilitating rapid heat and mass transfer, which is crucial for controlling highly reactive intermediates. europa.eu
Table 1: Comparison of Batch vs. Flow Chemistry for Nitropyridine Synthesis
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Higher risk due to large volumes of hazardous materials. | Improved safety due to small reactor volumes and better heat dissipation. europa.eu |
| Scalability | Often challenging and requires significant process redevelopment. | More straightforward to scale up by extending operation time or using parallel reactors. europa.eu |
| Control | Less precise control over temperature, mixing, and reaction time. | Precise control over reaction parameters, leading to higher selectivity. europa.euresearchgate.net |
| Efficiency | Can be less efficient with longer reaction times and workup procedures. | Higher throughput and potential for integrated purification steps. nih.gov |
Control of Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity:
The control of regioselectivity is a critical aspect of the synthesis of this compound, ensuring the desired isomer is formed. The position of the incoming chloromethyl group is directed by the electronic properties of the substituted pyridine ring. The nitro group at the 4-position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution.
In the context of chloromethylation, which can proceed through various mechanisms, the directing effects of the existing substituents are paramount. For instance, in vicarious nucleophilic substitution (VNS) reactions, a method for introducing a chloromethyl group onto nitroaromatic rings, the position of substitution is guided by the nitro group. acs.org VNS with the lithium salt of dichloromethane (B109758) has been shown to be an effective method for the chloromethylation of nitroaromatics. acs.org The regioselectivity of this reaction on 4-nitropyridine would be expected to favor substitution at the positions ortho to the nitro group, which are the 3- and 5-positions. However, the presence of the nitrogen atom in the ring significantly influences the electron distribution and reactivity.
The synthesis of specifically this compound implies that the chloromethyl group is introduced at the 2-position. This regiochemical outcome often requires a multi-step synthetic strategy. A common approach involves the synthesis of 2-methyl-4-nitropyridine (B19543) followed by a side-chain chlorination reaction. This circumvents the challenges of directly controlling the regioselectivity of chloromethylation on the 4-nitropyridine ring.
The study of regioselectivity in related systems, such as the synthesis of 2-chloro-4-aminoquinazolines, highlights the importance of reaction conditions in directing the outcome of nucleophilic aromatic substitution (SNAr) reactions. mdpi.com While not directly on a pyridine ring, this research underscores that factors like the solvent, temperature, and nature of the nucleophile can influence which position is substituted. mdpi.com
Stereoselectivity:
The synthesis of this compound, as described, does not involve the creation of a chiral center. The chloromethyl group (-CH2Cl) is achiral. Therefore, stereoselectivity is not a consideration in the synthesis of this specific compound.
Characterization and Purity Assessment Methods in Synthesis
The confirmation of the structure and the assessment of the purity of synthesized this compound are crucial for its use in further applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Characterization Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum confirm the positions of the protons on the pyridine ring and the chloromethyl group. ¹³C NMR provides information on the carbon framework of the molecule.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. nih.gov Liquid chromatography-mass spectrometry (LC-MS/MS) is a particularly powerful tool for identifying and quantifying the compound, even at trace levels. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the nitro group (NO₂), the C-Cl bond, and the aromatic pyridine ring would be expected.
Melting Point Determination: A sharp and specific melting point is a good indicator of the purity of a crystalline solid. moravek.com Impurities typically cause a depression and broadening of the melting point range. moravek.com
Purity Assessment Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. By using a suitable column and mobile phase, it can separate the target compound from impurities and starting materials. The purity is determined by the relative area of the peak corresponding to the product.
Gas Chromatography (GC): For volatile compounds, GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of any impurities.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula to confirm the empirical formula and assess purity.
Table 2: Analytical Techniques for this compound
| Technique | Purpose | Information Obtained |
| ¹H NMR | Structural Elucidation | Proton environment, connectivity |
| ¹³C NMR | Structural Elucidation | Carbon skeleton |
| Mass Spectrometry (MS) | Structural Confirmation & Purity | Molecular weight, fragmentation, impurity identification nih.govresearchgate.net |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of NO₂, C-Cl, aromatic ring |
| Melting Point | Purity Assessment | Indication of purity for solids moravek.com |
| HPLC | Purity Assessment & Quantification | Separation and quantification of components |
| GC | Purity Assessment | Separation of volatile components |
| TLC | Reaction Monitoring & Purity | Qualitative assessment of purity |
| Elemental Analysis | Formula Confirmation & Purity | Elemental composition |
Reactivity Profiles and Reaction Mechanisms of 2 Chloromethyl 4 Nitropyridine
Influence of the Nitro Group on Pyridine (B92270) Ring Reactivity
The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring carbons. wikipedia.orguoanbar.edu.iq This effect makes pyridine and its derivatives less reactive towards electrophilic aromatic substitution compared to benzene. gcwgandhinagar.comlibretexts.org The introduction of a nitro group (NO₂) at the 4-position profoundly amplifies this electron deficiency.
The nitro group is a powerful electron-withdrawing group, operating through both a negative inductive effect (-I) and a negative mesomeric effect (-M). Its presence significantly lowers the electron density of the pyridine ring, further deactivating it towards electrophiles. uoanbar.edu.iqlibretexts.org Conversely, this pronounced electron-poor character makes the 4-nitropyridine (B72724) ring highly susceptible to nucleophilic attack. uoanbar.edu.iqgcwgandhinagar.com The nitrogen atom and the nitro group work in concert to stabilize the negative charge in the anionic intermediates formed during nucleophilic aromatic substitution. stackexchange.com This activation is most pronounced at the positions ortho and para to the electron-withdrawing groups. In the case of 4-nitropyridine, the ring is activated for nucleophilic attack at the C-2 and C-6 positions (ortho to the nitrogen) and the C-3 and C-5 positions (ortho to the nitro group).
Reactivity of the Chloromethyl Moiety: Nucleophilic Substitution Reactions
The 2-(chloromethyl) group (–CH₂Cl) serves as a primary site for nucleophilic substitution reactions. This moiety behaves as a reactive alkyl halide, where the carbon atom is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. The reactivity of this side chain is significantly influenced by the attached 4-nitropyridyl ring, which enhances the electrophilicity of the methylene carbon through its strong electron-withdrawing nature.
Rate = k[C₆H₅ClN₂O₂][Nu⁻]
The rate of the reaction is sensitive to several factors, including the concentration and strength of the nucleophile, the solvent, and the temperature. Stronger nucleophiles lead to faster reaction rates. nih.gov Thermodynamically, these substitution reactions are generally favorable, as the carbon-nucleophile bond formed is often stronger and more stable than the initial carbon-chlorine bond.
Table 1: General Kinetic Characteristics of Sₙ2 Reactions at the Chloromethyl Group
| Parameter | Description |
| Rate Law | Rate = k[Substrate][Nucleophile] |
| Molecularity | Bimolecular (two species in the rate-determining step) libretexts.org |
| Effect of Nucleophile | Rate is directly proportional to the concentration and strength of the nucleophile. |
| Effect of Substrate | Primary halide structure (as in –CH₂Cl) is ideal, minimizing steric hindrance. |
| Stereochemistry | Results in inversion of configuration at the reaction center. |
| Solvent Effects | Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |
The mechanism for nucleophilic substitution on the chloromethyl group is overwhelmingly Sₙ2. youtube.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (chloride). libretexts.org This backside attack leads to a pentacoordinate transition state where the carbon-nucleophile bond is forming concurrently as the carbon-chlorine bond is breaking.
An alternative Sₙ1 mechanism, which would involve the formation of a primary carbocation intermediate (4-NO₂-Py-CH₂⁺), is highly unfavorable. Primary carbocations are inherently unstable, and while the pyridinium nitrogen could offer some resonance stabilization, the potent electron-withdrawing effect of the nitro group would severely destabilize any positive charge development on the adjacent carbon, making the Sₙ1 pathway energetically inaccessible.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitropyridines Context
Beyond reactions at the side chain, the electron-deficient 4-nitropyridine ring can undergo direct substitution on the ring itself through a process known as Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.orgwikipedia.org This powerful reaction allows for the formal replacement of a hydrogen atom on an aromatic ring with a substituent introduced by a nucleophile. wikipedia.org The VNS reaction is characteristic of highly electrophilic aromatic and heteroaromatic compounds, such as nitropyridines. organic-chemistry.orgkuleuven.be
The reaction requires a carbanion that possesses a leaving group (Y) on the carbanionic carbon (e.g., ⁻CH(Y)R). This carbanion attacks the electron-poor ring, and subsequent elimination of HY leads to the substituted product. organic-chemistry.org For 4-nitropyridine derivatives, the VNS reaction typically occurs at the positions ortho to the strongly activating nitro group, namely C-3 and C-5. organic-chemistry.orgkuleuven.be
The mechanism of the VNS reaction begins with the nucleophilic attack of the carbanion on the aromatic ring to form a resonance-stabilized anionic σ-adduct, commonly known as a Meisenheimer complex. acs.orgnih.govwikipedia.org The formation of this intermediate is often the first and crucial step of the substitution process. frontiersin.orgnih.gov
The stability of the Meisenheimer complex is a key factor in the success of the VNS reaction. In the case of 2-(chloromethyl)-4-nitropyridine, the negative charge of the complex formed by attack at the C-3 or C-5 position is effectively delocalized by the strong electron-withdrawing capabilities of both the 4-nitro group and the ring nitrogen. stackexchange.comwikipedia.org Stable Meisenheimer complexes can sometimes be isolated and characterized. wikipedia.orgmdpi.com The subsequent step in the VNS mechanism is a base-induced β-elimination of the leaving group from the adducted nucleophile, which restores the aromaticity of the ring. acs.orgnih.gov
Table 2: Factors Influencing Meisenheimer Complex Stability
| Factor | Influence on Stability | Rationale |
| Electron-Withdrawing Groups (EWGs) | Increases stability | EWGs like the nitro group delocalize the negative charge of the anionic complex through resonance and induction. wikipedia.orgresearchgate.net |
| Number of EWGs | Increases stability | Multiple EWGs provide more pathways for charge delocalization. organic-chemistry.org |
| Nucleophile | Varies | The nature of the nucleophile affects the initial formation and the subsequent reaction steps. |
| Solvent | Can influence stability | Polar solvents can stabilize the charged complex. |
| Leaving Group on Nucleophile | Affects subsequent steps | A good leaving group on the nucleophile is required for the final elimination step of the VNS reaction. organic-chemistry.org |
Stereoelectronic effects play a critical role in the later stages of the VNS reaction, particularly the base-induced β-elimination step that follows the formation of the Meisenheimer complex. acs.orgnih.gov This elimination step requires a specific geometric arrangement of the atoms involved to allow for the efficient overlap of orbitals.
Mechanistic studies have revealed that for the elimination to occur, the substituent and the adjacent nitro group tend to adopt a planar conformation to effectively stabilize the resulting benzylic-type anion. acs.orgacs.org This requirement can introduce significant steric constraints. For example, when a sterically hindered carbanion (like that derived from isopropyl phenyl sulfone) reacts with a nitropyridine, a stable Meisenheimer adduct can be formed and isolated. acs.orgacs.org However, the reaction may not proceed to the final alkylated product because the steric bulk of the isopropyl group prevents the molecule from achieving the necessary planar geometry for the subsequent elimination step. acs.orgnih.gov This demonstrates that while Meisenheimer complex formation is a necessary condition for VNS, stereoelectronic hindrance can halt the reaction sequence, preventing the final substitution product from being formed.
Other Significant Reaction Pathways
The reactivity of this compound is characterized by the interplay of its two primary functional groups: the chloromethyl group at the 2-position and the nitro group at the 4-position. These groups can undergo a variety of transformations, including oxidation and reduction, which are fundamental to the synthesis of other pyridine derivatives.
Oxidation Reactions
The oxidation of this compound can theoretically proceed at two locations: the chloromethyl substituent and the pyridine nitrogen atom. The specific outcome of an oxidation reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.
The chloromethyl group is susceptible to oxidation to yield either an aldehyde or a carboxylic acid. This transformation is analogous to the oxidation of benzylic halides. Mild oxidizing agents, such as pyridinium chlorochromate (PCC), are commonly employed for the conversion of primary alcohols to aldehydes. masterorganicchemistry.com While the direct oxidation of the chloromethyl group is not widely documented for this specific molecule, it is plausible that under controlled conditions, it could be converted to 2-formyl-4-nitropyridine. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, would likely lead to the formation of the corresponding carboxylic acid, 4-nitropyridine-2-carboxylic acid.
Another potential site of oxidation is the nitrogen atom of the pyridine ring, leading to the formation of this compound N-oxide. The oxidation of the pyridine nitrogen is a common reaction and can influence the reactivity of the entire molecule. acsgcipr.org The resulting N-oxide can activate the pyridine ring for further nucleophilic substitution reactions.
It is important to note that harsh oxidation conditions may lead to the degradation of the pyridine ring. The presence of both an electron-withdrawing nitro group and a potentially reactive chloromethyl group necessitates careful selection of reaction conditions to achieve selective oxidation.
| Reactant | Oxidizing Agent | Potential Product | Reaction Type |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 2-Formyl-4-nitropyridine | Oxidation of chloromethyl group to aldehyde |
| This compound | Potassium Permanganate (KMnO₄) | 4-Nitropyridine-2-carboxylic acid | Oxidation of chloromethyl group to carboxylic acid |
| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | N-oxidation of pyridine ring |
Reduction Reactions
The reduction of this compound offers several synthetic possibilities, as both the nitro group and the chloromethyl group are reducible under various conditions. The selectivity of the reduction is highly dependent on the chosen reagent and reaction parameters.
The nitro group is readily reduced to an amino group, a common transformation in the synthesis of aromatic and heteroaromatic amines. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), is a highly effective method for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com This method, however, may also lead to the reduction of the chloromethyl group.
For a more selective reduction of the nitro group in the presence of the chloromethyl group, other reagents can be utilized. Metals in acidic media, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂), are known to be mild and effective for the chemoselective reduction of nitro groups. commonorganicchemistry.com These conditions would likely yield 2-(chloromethyl)-4-aminopyridine. The use of sodium sulfide (Na₂S) can also be an alternative for the selective reduction of one nitro group in the presence of others and generally does not affect aliphatic nitro groups. commonorganicchemistry.com
The chloromethyl group can also be the target of reduction. Catalytic hydrogenation can lead to hydrogenolysis of the carbon-chlorine bond, resulting in the formation of a methyl group. Therefore, depending on the reaction conditions, the reduction of this compound could yield 2-methyl-4-nitropyridine (B19543).
Simultaneous reduction of both the nitro and chloromethyl groups is also a significant possibility, particularly under vigorous catalytic hydrogenation conditions. This would lead to the formation of 4-amino-2-methylpyridine. The choice of catalyst, solvent, temperature, and pressure can be tailored to favor either selective or complete reduction.
| Reactant | Reducing Agent/Conditions | Potential Product | Reaction Type |
|---|---|---|---|
| This compound | Fe/AcOH or SnCl₂ | 2-(Chloromethyl)-4-aminopyridine | Selective reduction of the nitro group |
| This compound | H₂/Pd/C (controlled conditions) | 2-Methyl-4-nitropyridine | Selective reduction of the chloromethyl group |
| This compound | H₂/Pd/C (vigorous conditions) | 4-Amino-2-methylpyridine | Simultaneous reduction of both functional groups |
Chemical Transformations and Derivatization Strategies of 2 Chloromethyl 4 Nitropyridine
Functionalization via Nucleophilic Displacement of the Chloride
The chlorine atom in the chloromethyl group of 2-(chloromethyl)-4-nitropyridine is highly susceptible to nucleophilic displacement, providing a straightforward method for introducing a wide array of functional groups. This reactivity is a cornerstone of its utility in synthetic chemistry.
The reaction of this compound with various nucleophiles, such as amines, thiols, and alkoxides, proceeds readily to yield the corresponding substituted products. For instance, the reaction with primary or secondary amines leads to the formation of 2-(aminomethyl)-4-nitropyridine derivatives. Similarly, treatment with thiols or alkoxides introduces thioether or ether linkages, respectively. These nucleophilic substitution reactions are typically carried out under mild conditions, often in the presence of a base to neutralize the liberated hydrochloric acid. youtube.comresearchgate.net
The general scheme for the nucleophilic displacement of the chloride is as follows:
Scheme 1: General Nucleophilic Displacement of Chloride
R-Nu + this compound → R-Nu-CH2-(4-nitropyridine) + HCl
(where R-Nu represents a nucleophile)
The following table summarizes representative examples of nucleophilic displacement reactions with 2-chloromethyl-nitropyridine derivatives, illustrating the diversity of nucleophiles that can be employed.
| Nucleophile | Reagent/Conditions | Product | Reference |
| Piperidine | Methanol | 2-(Piperidin-1-ylmethyl)-4-nitropyridine | rsc.org |
| 4-Aminophenol | - | 2-((4-Hydroxyanilino)methyl)-4-nitropyridine | nih.gov |
| Thiophenol | K₂CO₃, DMF | 2-((Phenylthio)methyl)-4-nitropyridine | nih.gov |
| Sodium Ethoxide | Ethanol | 2-(Ethoxymethyl)-4-nitropyridine | nih.gov |
Interactive Data Table: Nucleophilic Displacement Reactions (This is a simplified representation of an interactive table. In a true interactive format, users could sort and filter the data.)
Transformations Involving the Nitro Group
The nitro group at the 4-position of the pyridine (B92270) ring is a key functional handle that can be transformed into various other groups, significantly expanding the synthetic possibilities.
The most common transformation of the nitro group is its reduction to an amino group. wikipedia.orgorganic-chemistry.org This conversion is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), or by using reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media. wikipedia.orgresearchgate.net The resulting 4-aminopyridine (B3432731) derivatives are valuable intermediates for the synthesis of a wide range of biologically active molecules.
Selective reduction of the nitro group in the presence of other reducible functionalities, such as the chloromethyl group, can be challenging but is achievable under controlled conditions. sci-hub.st For example, using specific catalysts or controlling the reaction stoichiometry can favor the reduction of the nitro group while preserving the chloride.
Beyond reduction to the amine, the nitro group can also be partially reduced to a hydroxylamine (B1172632) or converted to an azo compound under specific reaction conditions. wikipedia.orgresearchgate.netmdpi.com
The following table provides an overview of common transformations of the nitro group in nitropyridine systems.
| Transformation | Reagents/Conditions | Product Functional Group | Reference |
| Reduction to Amine | H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) | wikipedia.orgorganic-chemistry.org |
| Reduction to Hydroxylamine | Zinc dust, NH₄Cl | Hydroxylamine (-NHOH) | wikipedia.orgmdpi.com |
| Reduction to Azo compound | Zinc metal | Azo (-N=N-) | wikipedia.orgresearchgate.net |
Interactive Data Table: Nitro Group Transformations (This is a simplified representation of an interactive table.)
Pyridine Ring Functionalization and Modifications
In addition to the transformations of the chloromethyl and nitro groups, the pyridine ring itself can be a site for further functionalization. While the electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution, it activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. youtube.comnih.gov
Although the 2- and 6-positions are already substituted in the parent compound, functionalization at other positions of the pyridine ring can be achieved through various strategies. For instance, C-H functionalization methods have emerged as powerful tools for the direct introduction of substituents onto the pyridine core. digitellinc.com These methods often involve transition-metal catalysis and can provide access to derivatives that are not easily accessible through classical methods.
Furthermore, skeletal editing of the pyridine ring offers a more drastic modification, allowing for the transformation of the pyridine core into other heterocyclic or carbocyclic systems. rsc.org
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. organic-chemistry.orgnih.gov this compound, with its multiple reactive sites, is a promising candidate for the design of novel MCRs.
For example, the chloromethyl group can react with a nucleophile in situ, and the resulting intermediate can then participate in a subsequent cyclization or condensation reaction with other components. The nitro group can also play a role in directing the reactivity or can be a site for further transformation in a one-pot sequence. The Hantzsch pyridine synthesis and its variations are well-known MCRs for the synthesis of dihydropyridines and pyridines, and analogous strategies could potentially incorporate this compound or its derivatives. researchgate.netresearchgate.net
Scaffold Derivatization for Library Synthesis
The development of compound libraries is a cornerstone of modern drug discovery and materials science. targetmol.com Scaffolds that allow for the rapid and efficient introduction of diverse substituents are highly valuable in this context. This compound serves as an excellent scaffold for library synthesis due to the orthogonal reactivity of its functional groups.
The nucleophilic displacement of the chloride allows for the introduction of a first point of diversity. Subsequent transformation of the nitro group, for example, by reduction and acylation or sulfonylation of the resulting amine, provides a second point of diversity. Further functionalization of the pyridine ring, where possible, can introduce a third dimension of structural variation. This systematic derivatization strategy enables the generation of large and diverse libraries of compounds based on the 4-nitropyridine (B72724) core, which can then be screened for desired biological or material properties.
Advanced Applications in Organic Synthesis: 2 Chloromethyl 4 Nitropyridine As a Key Intermediate
Role in Pharmaceutical Intermediate Synthesis
The strategic importance of 2-(Chloromethyl)-4-nitropyridine and its derivatives is most evident in their application as key intermediates for the synthesis of various pharmaceuticals. The reactivity of the chloromethyl group allows for facile nucleophilic substitution, enabling the connection of the pyridine (B92270) moiety to other heterocyclic systems, a common strategy in drug design.
Synthesis of Proton Pump Inhibitors (PPIs) and Analogues
Proton pump inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. The core structure of many PPIs consists of a substituted pyridine ring linked to a benzimidazole (B57391) moiety through a methylsulfinyl bridge. The synthesis of this crucial linkage often relies on intermediates derived from this compound.
Omeprazole, the first-in-class PPI, is synthesized through a multi-step process where a substituted pyridine intermediate is coupled with a benzimidazole derivative. In some synthetic routes, 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine (B122706) serves as a precursor. justia.com This intermediate is prepared from 4-nitro-2,3,5-trimethylpyridine-N-oxide, which undergoes rearrangement to an acetoxymethyl derivative, followed by hydrolysis and chlorination. justia.com The resulting 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine is then reacted with 2-mercapto-5-methoxy benzimidazole to form a thioether intermediate. justia.com Subsequent oxidation of the thioether yields omeprazole. google.com
| Intermediate | Reactant | Product |
| 2-chloromethyl-3,5-dimethyl-4-nitropyridine | 2-mercapto-5-methoxy benzimidazole | 5-methoxy-2-(((3,5-dimethyl-4-nitro-2-pyridinyl)methyl)thio)-1H-benzimidazole |
The synthesis of lansoprazole (B1674482), another widely used PPI, also involves a key chloromethylpyridine intermediate. The common approach for synthesizing lansoprazole involves coupling 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 2-mercaptobenzimidazole (B194830). drugapprovalsint.comnewdrugapprovals.org The synthesis of this chloromethylpyridine derivative often starts from 2,3-dimethylpyridine. google.com A typical route involves the N-oxidation of 2,3-dimethylpyridine, followed by nitration to yield 2,3-dimethyl-4-nitropyridine-N-oxide. google.comepo.org This intermediate is then reacted with 2,2,2-trifluoroethanol. drugapprovalsint.com Subsequent steps involve rearrangement and chlorination to afford the desired 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, a key intermediate for lansoprazole. google.comepo.org
| Starting Material | Key Intermediate | Reactant |
| 2,3-dimethylpyridine | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 2-mercaptobenzimidazole |
Rabeprazole (B1678785) synthesis also highlights the importance of chloromethylpyridine intermediates. A crucial building block for rabeprazole is 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. asianjpr.com The synthesis of this intermediate can be achieved through various routes. One approach involves the N-oxidation of the corresponding pyridine derivative, followed by treatment with a chlorinating agent. asianjpr.com This chloromethylpyridine intermediate is then condensed with 2-mercaptobenzimidazole to form the thioether precursor to rabeprazole. asianjpr.com An efficient, commercially viable process has been developed for the in-situ preparation of the 2-chloromethyl pyridine intermediate and its subsequent condensation with 2-mercaptobenzimidazole. asianjpr.comresearchgate.net
| Key Intermediate | Reactant | Product |
| 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | 2-mercaptobenzimidazole | Rabeprazole thioether intermediate |
Ilaprazole, a newer generation PPI, is synthesized using 2-(chloromethyl)-4-methoxy-3-methylpyridine (B1142258) hydrochloride as a key intermediate. google.comchembk.com This intermediate is condensed with 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole in the presence of a base to yield the thioether intermediate. google.comquickcompany.in This thioether is then oxidized to form ilaprazole. quickcompany.in The use of a mixed solvent system and a suitable base is crucial for the efficient condensation reaction. quickcompany.in
| Key Intermediate | Reactant | Product |
| 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride | 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole | 2-{[(4-methoxy-3-methylpyridin-2-yl)methyl]sulfanyl}-5-(1H-pyrrol-l-yl)-1H-benzimidazole |
While specific synthetic details involving this compound for Tetoprazole are less commonly documented in readily available literature, the general synthetic strategy for related PPIs suggests that a similar chloromethylpyridine intermediate would be essential. The synthesis would likely involve the coupling of a suitably substituted 2-chloromethylpyridine derivative with the appropriate benzimidazole counterpart.
Other Medicinal Chemistry Applications
While the primary focus of many pyridine-based intermediates is often on kinase inhibitors, the utility of this compound and its derivatives extends to other areas of medicinal chemistry. The reactive nature of the chloromethyl group allows for its facile conversion into various functional groups, making it a versatile scaffold for the synthesis of diverse bioactive molecules.
For instance, related nitropyridine frameworks have been instrumental in the development of compounds targeting a range of biological pathways. Research has shown that nitropyridine derivatives can be elaborated into potent inhibitors of enzymes such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), both of which are implicated in various diseases. nih.gov Although specific examples detailing the direct use of this compound in the synthesis of non-kinase inhibitor drugs are not extensively documented in publicly available literature, its structural motifs are present in compounds with potential anti-inflammatory and antiviral activities. nih.govbiointerfaceresearch.comnih.govdntb.gov.uaresearchgate.net The core structure is a valuable starting point for generating libraries of compounds for screening against various therapeutic targets.
Utility in Agrochemical Synthesis
The pyridine ring is a common feature in many modern agrochemicals, and intermediates like this compound are valuable for their synthesis. The presence of the nitro group and the chlorine atom can be strategically utilized to introduce desired functionalities that enhance the biological activity of the final product.
Herbicides and Insecticides
Pyridine-based compounds are integral to the development of a wide array of herbicides and insecticides. The derivatization of nitropyridines has led to the discovery of potent herbicidal agents. For example, the substitution of the chlorine atom in 2-chloro-nitropyridines with various functional groups has yielded compounds with significant herbicidal activity. While direct synthesis routes for commercial herbicides starting from this compound are not prominently reported, its structural features are consistent with those found in effective herbicidal molecules.
In the realm of insecticides, nitropyridine derivatives have been used as precursors for the synthesis of novel insecticidal compounds. The neonicotinoid class of insecticides, for instance, often features a substituted pyridine ring. The reactivity of the chloromethyl group in this compound makes it a plausible, though not widely documented, starting material for the synthesis of neonicotinoid analogues.
Fungicides and Other Agrochemicals
The development of effective fungicides is crucial for modern agriculture. While specific examples of fungicides synthesized directly from this compound are scarce in the literature, related pyridine intermediates play a role in this area. For instance, 2-chloro-5-nitropyridine (B43025) is a known intermediate in the synthesis of certain agrochemicals. The general reactivity of the nitropyridine scaffold allows for its incorporation into various fungicidal frameworks.
Precursor for Specialty Chemicals and Materials Science
The unique electronic properties of the nitropyridine ring, combined with the reactive handle of the chloromethyl group, suggest that this compound could serve as a precursor for specialty chemicals and in materials science. The electron-withdrawing nature of the nitro group can be exploited in the design of functional materials.
Although specific applications in the synthesis of dyes or polymers directly from this compound are not well-documented, the general class of nitropyridine compounds has been explored for such purposes. For example, the incorporation of nitropyridine moieties into larger molecular structures can influence their optical and electronic properties, making them of interest in the development of new materials.
Strategic Integration in Total Synthesis Efforts
The use of highly functionalized building blocks is a cornerstone of modern total synthesis. While there are no prominent examples in the scientific literature of the direct integration of this compound into the total synthesis of a complex natural product, its potential as a strategic starting material is noteworthy. The ability to selectively manipulate the chloromethyl and nitro groups would allow for the introduction of the pyridine heterocycle into a larger molecular framework at a late stage of a synthesis, a strategy often employed to increase synthetic efficiency.
Computational and Theoretical Studies on 2 Chloromethyl 4 Nitropyridine
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, providing a framework for computing molecular properties from first principles. nih.govaps.org These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govaps.org For 2-(Chloromethyl)-4-nitropyridine, DFT calculations are instrumental in predicting its ground-state geometry, vibrational frequencies, and various electronic properties.
Geometric Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms by minimizing the molecule's energy. This process yields optimized bond lengths, bond angles, and dihedral angles. For this compound, the geometry would be characterized by the planar pyridine (B92270) ring, with the nitro and chloromethyl groups as substituents.
Vibrational Analysis: Following geometry optimization, DFT calculations can predict the molecule's vibrational frequencies, which correspond to the infrared (IR) and Raman spectra. researchgate.netresearchgate.net This analysis helps in the characterization of the molecule and confirms that the optimized structure is a true energy minimum.
Below is a table summarizing the key structural parameters that would be determined through DFT calculations for this compound.
| Parameter Type | Specific Bonds / Angles | Predicted Information |
| Bond Lengths | C-C, C-N (in ring), C-Cl, N-O, C-H | Provides the equilibrium distance between atomic nuclei. |
| Bond Angles | Angles within the pyridine ring, C-C-Cl, O-N-O | Determines the angles formed by three connected atoms. |
| Dihedral Angles | Rotation around the C-CH₂Cl bond | Describes the rotational orientation of the chloromethyl group relative to the pyridine ring. |
Beyond DFT, other quantum chemical methods are available. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. researchgate.netmdpi.com They can offer high accuracy but are computationally more demanding than DFT.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While faster, they are generally less accurate than DFT or ab initio methods. The choice of method depends on the desired balance between accuracy and computational cost for the specific property being investigated.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deyoutube.com The MEP map displays regions of varying electrostatic potential on the electron density surface.
For this compound, the MEP map would highlight:
Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. Such regions are expected around the oxygen atoms of the highly electronegative nitro group and, to a lesser extent, the nitrogen atom of the pyridine ring. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. Positive potential is expected around the hydrogen atoms and the carbon of the chloromethyl group. researchgate.net
The MEP analysis provides a clear, qualitative prediction of the molecule's reactive sites.
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Oxygen atoms of Nitro Group | Strongly Negative | Primary site for electrophilic attack. |
| Pyridine Ring Nitrogen | Negative | Site for electrophilic attack and protonation. |
| Aromatic Hydrogens | Positive | Potential sites for interaction with nucleophiles. |
| Chloromethyl Group | Moderately Positive (on C and H) | Susceptible to nucleophilic substitution at the carbon atom. |
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. materialsciencejournal.org These interactions, known as hyperconjugation, contribute to the molecule's stability.
In this compound, NBO analysis would likely reveal significant charge transfer interactions, such as:
Donation from the lone pairs of the oxygen atoms (n) in the nitro group to the antibonding π* orbitals of the pyridine ring.
Donation from the lone pair of the chlorine atom (n) to adjacent antibonding σ* orbitals.
The stabilization energy (E²) associated with each donor-acceptor interaction quantifies its importance. A higher E² value indicates a stronger interaction and greater charge delocalization, leading to increased molecular stability. materialsciencejournal.org
| Donor NBO | Acceptor NBO | Type of Interaction | Predicted Stabilization Effect |
| Lone Pair of Nitro Oxygens (n_O) | π(C-C/C-N) of Pyridine Ring | n → π | Significant stabilization due to resonance. |
| Lone Pair of Chlorine (n_Cl) | σ(C-C) | n → σ | Moderate stabilization. |
| π(C-C) of Pyridine Ring | π(C-N) of Pyridine Ring | π → π | Intramolecular charge transfer contributing to ring stability. |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The energy and localization of these orbitals determine how a molecule interacts with other species.
HOMO: The outermost orbital containing electrons, which acts as an electron donor (nucleophile).
LUMO: The innermost empty orbital, which acts as an electron acceptor (electrophile).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. youtube.com
For this compound, the presence of the strong electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO. The LUMO is likely to be localized on the nitro group and the pyridine ring, making these sites susceptible to nucleophilic attack. The HOMO may have significant contributions from the p-orbitals of the chlorine atom and the pyridine ring.
| Orbital | Key Characteristics | Predicted Location of Electron Density | Implication for Reactivity |
| HOMO | Electron-donating orbital | Likely distributed over the pyridine ring and the chloromethyl group. | Determines reactivity with electrophiles. |
| LUMO | Electron-accepting orbital | Primarily localized on the nitro group and the electron-deficient pyridine ring. | Determines reactivity with nucleophiles. |
| HOMO-LUMO Gap | Energy difference (ΔE) | Expected to be moderately small. | Indicates a relatively high chemical reactivity. |
Conformational Analysis and Stability Studies
Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the chloromethyl group to the pyridine ring.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry offers a powerful lens through which the intricate mechanisms of chemical reactions can be explored at the atomic level. By employing theoretical models and high-performance computing, researchers can map out potential energy surfaces, identify transition states, and calculate reaction energetics, providing insights that are often difficult to obtain through experimental methods alone.
In the context of this compound, computational studies would be instrumental in elucidating the pathways of its various reactions, such as nucleophilic substitution at the chloromethyl group or reactions involving the nitro group and the pyridine ring. Density Functional Theory (DFT) and ab initio methods are standard tools for such investigations, allowing for the calculation of molecular geometries, electronic structures, and the energetic profiles of reaction coordinates.
A theoretical investigation into the reaction of this compound with a nucleophile, for instance, would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Calculations: Single-point energy calculations, often at a higher level of theory or with a larger basis set, are performed on the optimized geometries to obtain more accurate reaction and activation energies.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a given transition state connects the intended reactants and products.
Despite the potential for these powerful computational tools to shed light on the reactivity of this compound, a comprehensive search of the scientific literature did not yield specific computational studies focused on the reaction mechanisms of this particular compound. While general principles of computational chemistry and studies on related pyridine derivatives exist, detailed research findings, including specific energetic data or computationally derived reaction pathways for this compound, are not available in the reviewed literature.
Therefore, the following data tables, which would typically be populated with results from such computational studies (e.g., activation energies, reaction enthalpies, and key geometrical parameters of transition states), remain illustrative of the type of data that would be generated, rather than representing actual findings for this compound.
Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Substitution
| Nucleophile | Solvent | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| Hydroxide | Water | B3LYP | 6-311+G(d,p) | Data not available |
| Ammonia (B1221849) | Methanol | M06-2X | def2-TZVP | Data not available |
| Cyanide | DMSO | ωB97X-D | cc-pVTZ | Data not available |
Table 2: Hypothetical Key Geometrical Parameters of a Transition State for SN2 Reaction
| Parameter | Reactant Complex | Transition State | Product Complex |
| C-Cl bond length (Å) | Data not available | Data not available | Data not available |
| C-Nucleophile bond length (Å) | Data not available | Data not available | Data not available |
| Nucleophile-C-Cl angle (°) | Data not available | Data not available | Data not available |
Further theoretical research is necessary to populate these tables with accurate data and to provide a detailed mechanistic understanding of the chemical transformations of this compound from a computational perspective.
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mit.eduacs.org For 2-(chloromethyl)-4-nitropyridine and its derivatives, research is increasingly directed towards developing synthetic pathways that are not only efficient but also environmentally benign.
Key areas of development include:
Alternative Solvents: Traditional syntheses often employ halogenated solvents like chloroform (B151607) or dichloromethane (B109758). chemicalbook.comgoogle.com Future methods will likely prioritize greener alternatives such as toluene, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even aqueous media where possible. google.commt.com The goal is to reduce the environmental impact associated with volatile and toxic organic compounds. mit.edu
Waste Reduction: Newer synthetic designs aim to circumvent multi-step procedures that generate significant waste. For instance, methods that avoid nitration reactions, which typically produce large amounts of acidic wastewater, are highly desirable. google.com One-pot or telescoping synthesis, where intermediates are not isolated, can improve productivity and reduce solvent usage. researchgate.net
Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable starting materials. acs.org Research into producing pyridine (B92270) cores from biomass-derived sources like glycerol (B35011) is an active field. rsc.org Integrating such approaches into the synthesis of functionalized pyridines represents a significant future challenge.
| Parameter | Traditional Approach | Sustainable Future Approach |
|---|---|---|
| Solvents | Halogenated (e.g., Chloroform, Dichloromethane) chemicalbook.comgoogle.com | Green Solvents (e.g., Toluene, 2-MeTHF, Water) google.commt.com |
| Reagents | Stoichiometric, potentially hazardous reagents (e.g., phosphorus trichloride) chemicalbook.com | Catalytic reagents, biocatalysts mt.com |
| Process | Multi-step with isolation of intermediates, potential for high waste generation (e.g., nitration) google.com | One-pot synthesis, avoidance of hazardous steps, reduced wastewater google.comresearchgate.net |
| Feedstocks | Petroleum-based | Renewable sources (e.g., glycerol-derived pyridines) rsc.org |
Exploration of New Reactivity Modes
While the nucleophilic substitution of the chlorine atom in the chloromethyl group is the most common reaction pathway for this compound, future research will delve into unlocking novel reactivity patterns. The electron-withdrawing nitro group significantly influences the reactivity of the entire pyridine system, opening avenues for unconventional transformations.
Emerging areas of exploration include:
C-H Activation: A groundbreaking area in organometallic chemistry is the direct functionalization of C-H bonds. Research has shown that pyridine N-oxides can undergo C-H activation with certain metal complexes, representing a new mode of reactivity. figshare.com Exploring similar C-H activation pathways on the pyridine ring of this compound could lead to entirely new families of derivatives that are inaccessible through traditional methods.
Selective Reductions: The nitro group can be selectively reduced to an amino group, which can then participate in a host of further reactions, such as the formation of fused heterocyclic systems like imidazopyridines. nih.gov Fine-tuning reduction conditions to achieve selectivity in the presence of the chloromethyl group remains an area for optimization.
Cross-Coupling Reactions: The application of modern cross-coupling reactions to modify the pyridine core, potentially after converting the chloro or nitro substituents into more suitable coupling partners, could vastly expand the structural diversity of accessible molecules.
High-Throughput Synthesis and Screening Applications
The demand for new molecules in drug discovery, materials science, and agrochemicals necessitates rapid synthesis and testing. fedlab.ru High-throughput screening (HTS) allows for the parallel synthesis and evaluation of thousands of compounds, dramatically accelerating the discovery process. nih.gov
This compound is an ideal scaffold for creating large chemical libraries for HTS. Its reactive chloromethyl handle allows for easy diversification by reacting it with a wide array of nucleophiles (alcohols, thiols, amines, etc.).
Future applications in this domain will likely involve:
Automated Synthesis: Utilizing laboratory automation and robotic platforms to perform parallel reactions in microplates, generating large libraries of this compound derivatives. cuanschutz.edu
High-Content Imaging: Screening these libraries using high-content imaging systems to assess their biological effects on cells, such as viability, morphology, or the expression of specific biomarkers. cuanschutz.edu
AI and Machine Learning: Employing artificial intelligence to pre-screen virtual libraries of derivatives for desirable properties or to identify potential false positives, making the physical screening process more efficient and targeted. researchgate.net This is particularly relevant for identifying compounds that might form colloidal aggregates and interfere with assays. researchgate.net
Advanced Catalysis in this compound Chemistry
Catalysis is a cornerstone of modern, efficient chemistry. mit.edu The development of advanced catalytic systems is crucial for enhancing the synthesis and transformation of this compound.
Key catalytic frontiers include:
Phase-Transfer Catalysis (PTC): PTC is particularly useful for reactions involving immiscible reactants, such as in the synthesis of nitropyridine derivatives where it can improve reaction rates and yields by facilitating the transfer of reagents between phases. google.com Its application can make reactions cleaner and more efficient.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. mt.com Engineered enzymes could be developed for specific transformations on the this compound scaffold, such as stereoselective substitutions or regioselective modifications, all performed in environmentally friendly aqueous media. mt.com
Zeolite Catalysis: For the fundamental production of the pyridine core itself, zeolites have shown promise as catalysts for converting simple, renewable feedstocks like glycerol and ammonia (B1221849) into pyridines. rsc.org Optimizing these catalysts could provide a sustainable source for the basic pyridine structure.
| Catalytic Method | Principle | Potential Application for this compound |
|---|---|---|
| Phase-Transfer Catalysis | Facilitates reaction between reagents in different phases (e.g., aqueous/organic). google.com | Improving yield and efficiency in nucleophilic substitution reactions. |
| Biocatalysis | Use of enzymes for highly selective transformations under mild conditions. mt.com | Enantioselective synthesis of chiral derivatives; green manufacturing processes. |
| Zeolite Catalysis | Shape-selective catalysis using microporous aluminosilicates. rsc.org | Sustainable production of the core pyridine ring from renewable feedstocks. rsc.org |
Application in New Material Science and Biological Probes
The functional groups on this compound make it an attractive starting point for the design of novel functional materials and probes for biological imaging.
Biological Probes: The electron-deficient nature of the nitropyridine ring is a key feature in the design of fluorescent probes. Derivatives of nitropyridines have been successfully used to create probes for the detection of important biological molecules like biothiols. nih.gov The nitro group acts as an electron sink, and its substitution by the target analyte can trigger a fluorescent response. Future work will focus on creating more sensitive and selective probes for a wider range of biological targets by modifying the core structure derived from this compound.
Material Science: The ability to readily form new bonds via the chloromethyl group allows for the incorporation of the nitropyridine moiety into larger molecular architectures. This opens possibilities for creating:
Polymers: Incorporating the pyridine unit into polymer chains to create materials with specific electronic, optical, or thermal properties.
Organic Light-Emitting Diode (OLED) Materials: Pyridine derivatives are common components in materials for OLEDs. bldpharm.com The electronic properties of the this compound unit could be harnessed to develop new emitters or host materials.
Molecular Sensors: Developing materials that change their properties (e.g., color, fluorescence) upon binding to specific ions or molecules, with applications in environmental monitoring and diagnostics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(chloromethyl)-4-nitropyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitration and chloromethylation of pyridine derivatives. For example, nitration of 2-chloromethylpyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield the nitro-substituted product. Reaction optimization should focus on temperature control (0–5°C to prevent over-nitration) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound .
Q. How can spectroscopic techniques (FTIR, Raman, UV-Vis) be employed to characterize this compound?
- Methodological Answer :
- FTIR/Raman : Key vibrational modes include the nitro group (N–O asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and C–Cl stretch (~680 cm⁻¹). Computational methods (e.g., B3LYP/6-311++G**) can validate experimental spectra by matching predicted vs. observed peaks .
- UV-Vis : The nitro group and aromatic system contribute to strong absorbance in the 250–350 nm range. Solvent effects (e.g., acetonitrile vs. DMSO) should be tested to assess π→π* and n→π* transitions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon) at –20°C to prevent degradation. Use amber vials to avoid photolytic reactions .
- PPE : Wear nitrile gloves, lab coat, and goggles. Conduct reactions in a fume hood due to H301 (acute toxicity) and H331 (respiratory irritation) hazards .
- Waste Disposal : Neutralize with 10% NaOH before disposal. Segregate halogenated waste for incineration .
Advanced Research Questions
Q. How can reaction pathways (e.g., nucleophilic substitution, oxidation) of this compound be mechanistically elucidated?
- Methodological Answer :
- Substitution Reactions : The chloromethyl group reacts with nucleophiles (e.g., amines, thiols) via SN2 mechanisms. Monitor kinetics using HPLC to track intermediate formation. Computational studies (DFT) can map transition states and predict regioselectivity .
- Oxidation : Pyridine N-oxides form under oxidizing conditions (e.g., H₂O₂/AcOH). Use ¹H NMR to confirm N-oxide formation (deshielding of adjacent protons) .
Q. How should researchers address contradictions between experimental and computational spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations. For example, B3LYP/cc-pVTZ may better predict nitro group vibrations than smaller basis sets. Validate computational models by comparing solvent-corrected (e.g., PCM) calculations with experimental spectra in matching solvents .
Q. What strategies are effective for analyzing the electronic structure and radical intermediates of this compound?
- Methodological Answer :
- ESR Spectroscopy : Detect radical anions (e.g., generated via electrochemical reduction) to study hyperfine splitting patterns. Assign coupling constants to specific nuclei (e.g., nitrogen in the nitro group) using spin density maps .
- TD-DFT : Calculate excited-state transitions to interpret UV-Vis spectra of radical species .
Q. How can computational chemistry guide the design of this compound derivatives for pharmaceutical applications?
- Methodological Answer :
- Docking Studies : Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., kinases). Prioritize modifications (e.g., methoxy or trifluoromethyl groups) that enhance binding affinity .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to optimize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
